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Abstract
JZL195 is a potent and selective dual inhibitor of two key enzymes responsible for the

degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol

lipase (MAGL). By simultaneously blocking these two hydrolases, JZL195 elevates the levels

of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the

central nervous system and peripheral tissues. This elevation in endocannabinoid tone leads to

enhanced activation of cannabinoid receptors, primarily CB1 and CB2, resulting in a range of

physiological effects, including analgesia, and cannabinoid-like behavioral responses. This

guide provides a detailed examination of the mechanism of action of JZL195, supported by

quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Dual Inhibition of FAAH
and MAGL
JZL195 exerts its pharmacological effects through the potent and covalent inhibition of FAAH

and MAGL.[1][2][3] These two serine hydrolases are the primary enzymes responsible for the

breakdown of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG),

respectively.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b608286?utm_src=pdf-interest
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40515984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5812699/
https://www.researchgate.net/publication/392692833_Activity-Based_Protein_Profiling_of_Serine_Hydrolases_in_Bacteria_Methods_and_Protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fatty Acid Amide Hydrolase (FAAH): Primarily degrades AEA, an endogenous agonist of

cannabinoid and vanilloid receptors.

Monoacylglycerol Lipase (MAGL): The principal enzyme for the hydrolysis of 2-AG, the most

abundant endocannabinoid in the brain.

By inhibiting both enzymes, JZL195 produces a significant and sustained increase in the

endogenous levels of both AEA and 2-AG.[4][5] This dual action is distinct from selective

inhibitors that only target either FAAH or MAGL, leading to a broader and more pronounced

potentiation of endocannabinoid signaling.

Quantitative Inhibition Data
The potency of JZL195 against its primary targets has been characterized across multiple

studies. The half-maximal inhibitory concentrations (IC50) are summarized below.

Target Enzyme Species IC50 (nM) Reference

FAAH Mouse 2 [1][2][3]

MAGL Mouse 4 [1][2][3]

FAAH Rat ~10-100 [3]

MAGL Rat ~10-100 [3]

FAAH Human ~10-100 [3]

MAGL Human ~10-100 [3]

In Vivo Effects on Endocannabinoid Levels
Administration of JZL195 to rodents leads to a dose-dependent and sustained elevation of AEA

and 2-AG in the brain.
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Compound
Dose
(mg/kg, i.p.)

Time Point
Brain AEA
Increase
(fold)

Brain 2-AG
Increase
(fold)

Reference

JZL195 3-20 4 h ~3-10 ~5-10 [4][5]

JZL195 20 2-10 h ~8-10 ~8-10 [4]

JZL195 15-30 Not Specified ~2-4 ~4.5-7 [4]

Downstream Signaling Pathways
The elevation of AEA and 2-AG by JZL195 leads to the enhanced activation of cannabinoid

receptors, primarily the CB1 and CB2 receptors, which are G-protein coupled receptors

(GPCRs).
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Caption: JZL195 enhances endocannabinoid signaling pathways.
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Experimental Protocols
FAAH and MAGL Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the in vitro potency of JZL195
against FAAH and MAGL.

Materials:

Recombinant human or rodent FAAH and MAGL enzymes

JZL195

Substrate: p-nitrophenyl acetate (for a colorimetric assay) or a fluorogenic substrate

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

96-well microplate

Microplate reader

Procedure:

Prepare a serial dilution of JZL195 in the assay buffer.

Add a fixed concentration of the FAAH or MAGL enzyme to each well of the microplate.

Add the different concentrations of JZL195 to the wells and incubate for a defined period

(e.g., 30 minutes) at 37°C to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the substrate to each well.

Monitor the change in absorbance or fluorescence over time using a microplate reader.

Calculate the rate of reaction for each JZL195 concentration.

Plot the reaction rate against the logarithm of the JZL195 concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.
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Preparation

Incubation Reaction & Measurement Data Analysis
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Caption: Workflow for in vitro FAAH/MAGL inhibition assay.

Quantification of Anandamide and 2-AG in Brain Tissue
by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of

endocannabinoids from brain tissue.

Materials:

Rodent brain tissue

Internal standards (deuterated AEA and 2-AG)

Extraction solvent (e.g., acetonitrile or a mixture of chloroform and methanol)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Homogenization: Homogenize the weighed brain tissue in the presence of the internal

standards and the cold extraction solvent.

Lipid Extraction: Centrifuge the homogenate to pellet the proteins and other cellular debris.

Collect the supernatant containing the lipids. A solid-phase extraction (SPE) step may be

included for further purification.
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Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen.

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS

analysis.

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a

suitable C18 column for chromatographic separation. The mass spectrometer is operated in

multiple reaction monitoring (MRM) mode to specifically detect and quantify AEA, 2-AG, and

their deuterated internal standards.

Quantification: Generate a standard curve using known concentrations of AEA and 2-AG.

Quantify the endocannabinoid levels in the brain tissue samples by comparing their peak

areas to those of the internal standards and the standard curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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